molecular formula C23H23N5O3 B2663386 9-(4-tert-butylphenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898442-24-5

9-(4-tert-butylphenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2663386
CAS No.: 898442-24-5
M. Wt: 417.469
InChI Key: NLRGAZONUIDIFD-UHFFFAOYSA-N
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Description

9-(4-tert-butylphenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound that features a purine core structure This compound is notable for its unique combination of functional groups, including a tert-butylphenyl group, a methoxyphenyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-tert-butylphenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and amines.

    Introduction of the tert-Butylphenyl Group: This step often involves Friedel-Crafts alkylation, where tert-butylbenzene is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.

    Attachment of the Methoxyphenyl Group: This can be achieved through nucleophilic aromatic substitution, where a methoxy-substituted benzene ring is introduced to the purine core.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of microreactors can improve the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

9-(4-tert-butylphenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

9-(4-tert-butylphenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 9-(4-tert-butylphenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-tert-butylphenyl)-2-(2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
  • 9-(4-tert-butylphenyl)-2-(2-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
  • 9-(4-tert-butylphenyl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Uniqueness

The uniqueness of 9-(4-tert-butylphenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, in particular, can influence its reactivity and interactions with biological targets, setting it apart from similar compounds.

Biological Activity

The compound 9-(4-tert-butylphenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide , often referred to as a purine derivative, has garnered attention due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C23H23N5O
  • Molecular Weight : 417.5 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that purine derivatives can influence several pathways involved in cell signaling, apoptosis, and immune responses.

  • Antitumor Activity : Studies have shown that purine derivatives can exhibit cytotoxic effects against various cancer cell lines by inhibiting macromolecular synthesis. For instance, similar compounds have been reported to induce apoptosis in HeLa cells through the inhibition of DNA and RNA synthesis .
  • Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities. Its structural components allow for effective binding to bacterial enzymes, potentially disrupting their metabolic processes .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in nucleotide metabolism, which is crucial for rapidly dividing cells such as cancer cells.

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Activity Type Target Organism/Cell Line Effect Observed Reference
AntitumorHeLa cellsCytotoxicity and apoptosis induction
AntibacterialStaphylococcus aureusInhibition of growth (MIC 5.64 µM)
AntifungalCandida albicansInhibition of growth (MIC 16.69 µM)

Case Studies

Several studies have explored the efficacy of this compound in various contexts:

  • Cytotoxicity in Cancer Research :
    A study investigating the cytotoxic effects of purine derivatives found that this compound significantly inhibited cell proliferation in multiple cancer cell lines, suggesting its potential as a chemotherapeutic agent.
  • Antimicrobial Efficacy :
    Research on the antimicrobial properties indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) comparable to established antibiotics, highlighting its potential use in treating bacterial infections .
  • Mechanistic Insights :
    A mechanistic study revealed that the compound's interaction with cellular targets led to the activation of apoptotic pathways in tumor cells, providing insights into its potential role in cancer therapy.

Properties

IUPAC Name

9-(4-tert-butylphenyl)-2-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3/c1-23(2,3)13-9-11-14(12-10-13)28-21-18(26-22(28)30)17(19(24)29)25-20(27-21)15-7-5-6-8-16(15)31-4/h5-12H,1-4H3,(H2,24,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRGAZONUIDIFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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